molecular formula C29H26N4O B14973922 N-(4-methylbenzyl)-3,6-bis(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(4-methylbenzyl)-3,6-bis(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14973922
M. Wt: 446.5 g/mol
InChI Key: XURDSCCNXFUXQL-UHFFFAOYSA-N
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Description

3,6-bis(4-methylphenyl)-N-[(4-methylphenyl)methyl]-2H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple aromatic rings and a pyrazolo[3,4-b]pyridine core. The presence of methyl groups and a carboxamide functional group further enhances its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-bis(4-methylphenyl)-N-[(4-methylphenyl)methyl]-2H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions One common approach is the condensation of appropriate aromatic aldehydes with hydrazine derivatives to form the pyrazole ring This is followed by cyclization with a suitable pyridine derivative to construct the pyrazolo[3,4-b]pyridine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,6-bis(4-methylphenyl)-N-[(4-methylphenyl)methyl]-2H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

3,6-bis(4-methylphenyl)-N-[(4-methylphenyl)methyl]-2H-pyrazolo[3,4-b]pyridine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3,6-bis(4-methylphenyl)-N-[(4-methylphenyl)methyl]-2H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-bis(4-methylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • 3,6-bis(4-methylphenyl)-N-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxamide

Uniqueness

3,6-bis(4-methylphenyl)-N-[(4-methylphenyl)methyl]-2H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to the presence of the N-[(4-methylphenyl)methyl] group, which can enhance its binding affinity and specificity towards certain biological targets

Properties

Molecular Formula

C29H26N4O

Molecular Weight

446.5 g/mol

IUPAC Name

3,6-bis(4-methylphenyl)-N-[(4-methylphenyl)methyl]-2H-pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C29H26N4O/c1-18-4-10-21(11-5-18)17-30-29(34)24-16-25(22-12-6-19(2)7-13-22)31-28-26(24)27(32-33-28)23-14-8-20(3)9-15-23/h4-16H,17H2,1-3H3,(H,30,34)(H,31,32,33)

InChI Key

XURDSCCNXFUXQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC(=NC3=NNC(=C23)C4=CC=C(C=C4)C)C5=CC=C(C=C5)C

Origin of Product

United States

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